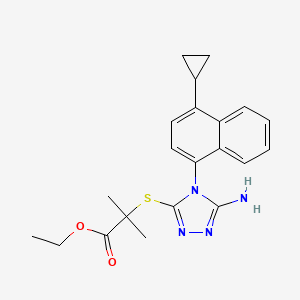








|
REACTION_CXSMILES
|
Br[C:2]([CH3:9])([CH3:8])[C:3]([O:5][CH2:6][CH3:7])=[O:4].[NH2:10][C:11]1[N:12]([C:17]2[C:26]3[C:21](=[CH:22][CH:23]=[CH:24][CH:25]=3)[C:20]([CH:27]3[CH2:29][CH2:28]3)=[CH:19][CH:18]=2)[C:13]([SH:16])=[N:14][N:15]=1.[I-].[K+]>CN(C=O)C>[NH2:10][C:11]1[N:12]([C:17]2[C:26]3[C:21](=[CH:22][CH:23]=[CH:24][CH:25]=3)[C:20]([CH:27]3[CH2:29][CH2:28]3)=[CH:19][CH:18]=2)[C:13]([S:16][C:2]([CH3:9])([CH3:8])[C:3]([O:5][CH2:6][CH3:7])=[O:4])=[N:14][N:15]=1 |f:2.3|
|


|
Name
|
|
|
Quantity
|
184 μL
|
|
Type
|
reactant
|
|
Smiles
|
BrC(C(=O)OCC)(C)C
|
|
Name
|
|
|
Quantity
|
0.35 g
|
|
Type
|
reactant
|
|
Smiles
|
NC=1N(C(=NN1)S)C1=CC=C(C2=CC=CC=C12)C1CC1
|
|
Name
|
|
|
Quantity
|
2.5 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[I-].[K+]
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
70 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
were added
|
|
Type
|
TEMPERATURE
|
|
Details
|
The temperature was then increased to 90° C.
|
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture heated for an additional 6 days
|
|
Duration
|
6 d
|
|
Type
|
TEMPERATURE
|
|
Details
|
to cool to room temperature
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
|
Type
|
DISSOLUTION
|
|
Details
|
dissolved in dichloromethane
|
|
Type
|
ADDITION
|
|
Details
|
Triethylamine and water were added
|
|
Type
|
CUSTOM
|
|
Details
|
the layers separated
|
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous layer was extracted with dichloromethane (2×)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the combined organic extracts dried over NaSO4
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
|
Type
|
CUSTOM
|
|
Details
|
purified by column chromatography (ethyl acetate)
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC=1N(C(=NN1)SC(C(=O)OCC)(C)C)C1=CC=C(C2=CC=CC=C12)C1CC1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.134 g | |
| YIELD: PERCENTYIELD | 27% | |
| YIELD: CALCULATEDPERCENTYIELD | 27.3% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |